molecular formula C18H21N3O2 B5875879 2-methoxy-6-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol

2-methoxy-6-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol

Cat. No.: B5875879
M. Wt: 311.4 g/mol
InChI Key: PIPSFOMKWXEBPD-UHFFFAOYSA-N
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Description

2-methoxy-6-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-methoxy-6-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol are yet to be fully elucidated. Based on its structure, it can be inferred that it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be diverse, ranging from binding interactions to enzymatic reactions .

Cellular Effects

It is possible that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Given its structure, it is plausible that it could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are yet to be studied. Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies would be valuable for understanding its biochemical and cellular impacts .

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models have not been reported. Such studies could provide insights into any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Understanding these pathways, including any enzymes or cofactors that it interacts with, could shed light on its role in metabolic flux or metabolite levels .

Transport and Distribution

This could involve transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

Understanding this could reveal any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-6-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzimidazole ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-6-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a methoxy group and a benzimidazole moiety makes it a versatile compound for various applications .

Properties

IUPAC Name

2-methoxy-6-[[(1-propylbenzimidazol-2-yl)amino]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-3-11-21-15-9-5-4-8-14(15)20-18(21)19-12-13-7-6-10-16(23-2)17(13)22/h4-10,22H,3,11-12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIPSFOMKWXEBPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1NCC3=C(C(=CC=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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